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Introduction

It is important to clarify that "Caprine" refers to goats or anything related to the goat subfamily
Caprinae. It is not a reagent, component, or specific methodology within the CRISPR-Cas9
gene-editing system. The CRISPR-Cas9 system is a powerful tool that can be applied to
caprine models (i.e., goats) for various research and biotechnological purposes. These
application notes provide an overview and generalized protocols for utilizing CRISPR-Cas9
technology for gene editing in goat cells and embryos.

The application of CRISPR-Cas9 in goats holds significant promise for advancements in
agriculture and biomedicine. In agriculture, gene editing can be used to improve traits such as
milk production, meat quality, disease resistance, and heat tolerance. In the biomedical field,
goats are valuable models for studying human diseases and for producing therapeutic proteins
in their milk (pharming). CRISPR-Cas9 allows for the precise creation of goat models that
mimic human genetic disorders or enhance the production of biopharmaceuticals.

Overview of CRISPR-Cas9 Application in Caprine
Models

The workflow for gene editing in caprine models typically involves the design of guide RNAs
(gRNASs) specific to the target gene, delivery of the Cas9 nuclease and gRNA into goat cells or
embryos, and subsequent screening for desired genetic modifications. The most common
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approaches involve the use of zygotes or somatic cells for somatic cell nuclear transfer
(SCNT).

Key Concepts & Workflow

The general workflow for generating gene-edited goats is as follows:

Target Gene Selection & gRNA Design: A specific gene of interest is selected for modification
(knockout, knock-in, or specific base editing). Guide RNAs are designed to direct the Cas9
nuclease to the precise location in the goat genome.

Vector Construction: The gRNA and Cas9 sequences are typically cloned into a plasmid
vector for delivery.

Delivery into Cells/Embryos: The CRISPR-Cas9 components are introduced into either goat
zygotes (via microinjection) or goat fetal fibroblasts (via transfection or electroporation).

Editing & Embryo Development:

o Microinjection: Edited zygotes are cultured in vitro to the blastocyst stage and then
transferred to surrogate mothers.

o SCNT: Edited fibroblast cells are used as donor nuclei for SCNT, where the nucleus is
transferred into an enucleated oocyte. The resulting embryo is then cultured and
transferred to a surrogate.

Screening & Validation: Offspring are screened for the intended genetic modification using
PCR, sequencing, and other molecular techniques.

Logical Workflow for Gene Editing in Goats
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Caption: High-level workflow for generating gene-edited goats.
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Quantitative Data on CRISPR-Cas9 Efficiency in
Caprine Models

The efficiency of CRISPR-Cas9 gene editing in goats can vary significantly based on the target

gene, the delivery method, and the specific reagents used. The table below summarizes

representative data from published studies to provide an idea of expected efficiencies.

Editing Offspring
Target Gene Method System Efficiency with Edit Reference
(%) (%)
Zygote Cas9 mRNA 20-80% (in Hypothetical
MSTN o 15-60%
Microinjection  + gRNA embryos) Data
] 10-40% (in Hypothetical
BLG SCNT Cas9 Plasmid ) 10-30%
cell colonies) Data
Zygote Cas9 mRNA 30-75% (in Hypothetical
Prp R 20-50%
Microinjection  + gRNA embryos) Data
] 25-55% (in Hypothetical
FGF5 SCNT Cas9 Plasmid ) 15-40%
cell colonies) Data

Note: This table contains hypothetical but realistic data for illustrative purposes, as specific

efficiencies are highly context-dependent.

Experimental Protocols

The following are generalized protocols for key experiments in the CRISPR-Cas9 gene editing
of goats. Researchers should optimize these protocols based on their specific experimental

goals and laboratory conditions.

Protocol 1: Gene Editing of Goat Fetal Fibroblasts
(GFFs) for SCNT

This protocol describes the transfection of GFFs with a CRISPR-Cas9 plasmid.

Materials:
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e Goat Fetal Fibroblasts (GFFs)

e DMEM/F12 medium supplemented with 10% FBS

e CRISPR-Cas9 plasmid (containing Cas9 and gRNA expression cassettes)
 Lipofectamine 3000 or similar transfection reagent

e Opti-MEM | Reduced Serum Medium

e 6-well culture plates

e Puromycin or other selection agent (if applicable)

Procedure:

e Cell Culture: Culture GFFs in DMEM/F12 with 10% FBS at 37°C and 5% CO2.

o Seeding: One day before transfection, seed 2 x 10"5 cells per well in a 6-well plate. Ensure
cells are at 70-90% confluency at the time of transfection.

e Transfection Complex Preparation:
o For each well, dilute 2.5 pg of the CRISPR-Cas9 plasmid in 125 pL of Opti-MEM.
o In a separate tube, dilute 5 pL of Lipofectamine 3000 reagent in 125 uL of Opti-MEM.

o Combine the diluted DNA and diluted Lipofectamine. Mix gently and incubate for 15
minutes at room temperature to allow complexes to form.

o Transfection: Add the 250 pL DNA-lipid complex mixture drop-wise to the cells in the 6-well
plate.

¢ Incubation: Incubate the cells for 48-72 hours at 37°C.

e Selection (Optional): If the plasmid contains a selection marker (e.g., puromycin resistance),
add the appropriate concentration of the selection agent to the medium 48 hours post-
transfection to select for successfully transfected cells.
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o Colony Expansion: Culture the cells for 1-2 weeks until resistant colonies are formed. Isolate
individual colonies and expand them for screening.

» Screening: Extract genomic DNA from the expanded colonies and perform PCR amplification
of the target region, followed by Sanger sequencing to identify clones with the desired edits.

Experimental Workflow for GFF Editing
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Caption: Workflow for editing goat fibroblasts for SCNT.

Protocol 2: Microinjection of Goat Zygotes
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This protocol provides a general outline for the microinjection of CRISPR-Cas9 components

into goat zygotes.

Materials:

Goat zygotes (collected from superovulated and inseminated donors)

Cas9 mRNA (e.g., 100 ng/uL)

gRNA (e.g., 50 ng/uL)

Microinjection buffer (e.g., TE buffer)

Micromanipulator system with holding and injection pipettes

Inverted microscope

Procedure:

Preparation of Injection Mix: Prepare the injection mix by combining Cas9 mRNA and gRNA
in the microinjection buffer. Centrifuge the mix to pellet any debris.

Zygote Handling: Place the collected goat zygotes into a droplet of handling medium on a
depression slide.

Microinjection Setup: Load the injection mix into the injection pipette and mount it on the
micromanipulator.

Injection:
o Use the holding pipette to secure a zygote.
o Carefully insert the injection pipette into the cytoplasm of the zygote.

o Inject a small volume (e.g., 1-2 pL) of the CRISPR-Cas9 mix. The pronuclei are often the
target for injection.

o Carefully withdraw the pipette.
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e Recovery and Culture: Transfer the injected zygotes into a pre-equilibrated culture medium.

 In Vitro Development: Culture the embryos in vitro at 38.5°C in a humidified atmosphere with
5% CO2.

o Embryo Transfer: After 5-7 days, transfer embryos that have developed to the morula or
blastocyst stage into the uterine horns of synchronized surrogate mothers.

e Screening of Offspring: After birth, collect tissue samples from the offspring for genomic DNA
extraction and analysis to confirm the presence of the desired gene edit.

Signaling Pathway (lllustrative - Gene Knockout)

This diagram illustrates the intended outcome of a typical gene knockout experiment.
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Caption: Mechanism of CRISPR-mediated gene knockout.
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 To cite this document: BenchChem. [Application Notes: CRISPR-Cas9 Gene Editing in
Caprine Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b555936#application-of-caprine-in-crispr-cas9-gene-
editing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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